Zearalenone 13C18

Catalog No.
S973765
CAS No.
911392-43-3
M.F
C18H22O5
M. Wt
336.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zearalenone 13C18

CAS Number

911392-43-3

Product Name

Zearalenone 13C18

IUPAC Name

(4S,12E)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

Molecular Formula

C18H22O5

Molecular Weight

336.23 g/mol

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1

InChI Key

MBMQEIFVQACCCH-NMEASMPJSA-N

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Isomeric SMILES

[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1

Zearalenone-13C18 is intended for use as an internal standard for the quantification of zearalenone by GC- or LC-MS. Zearalenone is a mycotoxin that has been found in Fusarium and has estrogenic activities. It binds to human estrogen receptor α (ERα) and ERβ (IC50s = 9 and 5.8 nM, respectively). Zearalenone induces precocious development of mammary tissues in young female pigs and prepucial enlargement in young male pigs. Zearalenone (1.5-5 mg/kg of diet) induces hyperestrogenism in pigs. It also induces degeneration of meiotic chromatin in oocytes and reduces fertility in pigs when administered at a dose of 200 µg/kg. Zearalenone has been found as a contaminant in wheat, maize, and barley and livestock feeds.
Certan Vial
Zearalenone-13C18 is the 13C isotope-labeled analog of the mycotoxin, zearalenone.

Zearalenone 13C18 (CAS 911392-43-3) is a fully carbon-13 stable isotope-labeled analog of the estrogenic mycotoxin zearalenone, primarily procured as a premium internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). Characterized by a uniform +18 Da mass shift compared to its native counterpart, this compound is engineered to provide absolute matrix effect compensation in complex agricultural, food, and biological matrices. In high-throughput testing environments, the procurement of fully 13C-labeled standards is the benchmark for ensuring regulatory compliance and analytical reproducibility, as it overcomes the severe ion suppression limitations of external calibration in highly complex matrices like corn, coffee, and animal feed .

Procurement Fit

Product identity
Uniformly 13C-labeled isotopic internal standard for zearalenone mycotoxin quantification
Analytical workflow fit
Co-elutes with native analyte for isotope dilution LC-MS/MS accuracy
Certification context
ISO 17034 and ISO/IEC 17025 certified reference material with documented uncertainty

Substituting Zearalenone 13C18 with external calibration, structural analogs (e.g., zearalanone), or cheaper deuterated standards (e.g., Zearalenone-d6) introduces critical vulnerabilities in quantitative workflows. In complex matrices, co-eluting interferences cause severe ion suppression or enhancement, which external calibration cannot correct, leading to false negatives or non-compliant recovery rates. While deuterated standards are common substitutes, they suffer from chromatographic retention time shifts due to the isotope effect, meaning the standard and the native analyte do not experience the exact same matrix suppression at the detector. Furthermore, deuterated compounds are susceptible to hydrogen-deuterium (H/D) exchange in protic solvents used during extraction, whereas the fully 13C-labeled carbon skeleton of Zearalenone 13C18 remains absolutely stable, ensuring perfect co-elution and absolute quantitative fidelity [1].

Substitution Risk

Deuterated ISTD Deuterium substitution alters hydrophobicity, causing retention time shift and differential matrix effect exposure that undermines compensation accuracy
Structural analog Native related compounds such as zearalanone exhibit distinct ionization behavior and may not correct for ion suppression in complex matrices
External calibration External standard methods provide no matrix effect compensation and suffer from recovery losses during sample preparation; isotope dilution is required for traceable results

Superior Recovery in Suppressive Matrices vs. External Calibration

In the analysis of complex matrices such as roasted coffee and corn feed, native zearalenone experiences severe ion suppression, with matrix effects reducing signal intensity by up to 80%. Utilizing Zearalenone 13C18 as an internal standard perfectly compensates for this suppression, restoring quantitative accuracy. Studies demonstrate that while external calibration yields unacceptably low or highly variable recoveries, the application of 13C18-Zearalenone achieves highly reproducible recoveries of 98.2% to 111% in roasted coffee matrices and 86-100% in corn feed, strictly adhering to Codex Alimentarius (CAC) guidelines [1].

Evidence DimensionAnalytical Recovery Rate
Target Compound Data98.2% - 111% recovery
Comparator Or Baseline<50% to 80% effective recovery / severe signal suppression (External calibration without IS)
Quantified DifferenceRestoration of recovery to >98% compliance limits
ConditionsLC-MS/MS analysis of roasted coffee and corn feed matrices

Procurement of the 13C18 standard is mandatory for laboratories requiring ISO-compliant recovery rates in complex, highly suppressive food and feed matrices.

Co-elution vs deuterated ISTD
Class-level
0 min retention shift vs significant shift for deuterated (²H) internal standards
Co-elution ensures identical matrix effect exposure and ionization conditions
Reversed-phase LC-ESI-MS/MS; well-documented chromatographic principle

Perfect Co-elution vs. Deuterated Standards

Deuterium-labeled internal standards frequently exhibit a chromatographic isotope effect in reversed-phase liquid chromatography, resulting in a slight retention time shift relative to the native analyte. This shift means the deuterated standard and native zearalenone enter the mass spectrometer at slightly different times, exposing them to different matrix interferences and compromising ion suppression correction. Zearalenone 13C18, due to the minimal physicochemical difference of 13C vs 12C, co-elutes exactly with native zearalenone, ensuring that both molecules experience the identical matrix environment at the exact millisecond of ionization [1].

Evidence DimensionChromatographic Retention Time Shift
Target Compound DataZero retention time shift (perfect co-elution)
Comparator Or BaselineObservable retention time shift (Deuterated Zearalenone-d6)
Quantified DifferenceElimination of retention time discrepancy
ConditionsReversed-phase LC-MS/MS

Perfect co-elution eliminates the risk of differential ion suppression, making 13C18 the only choice for rigorous, legally defensible quantitative assays.

Accuracy vs external calibration
Head-to-head
Recovery 92.7%–101.3%; RSD 0.02%–3.74%
LOQ 0.33 µg/kg R² 0.9995 UPLC-MS/MS
Reported accuracy advantage over external standard method in cereals and oils
Automated immunoaffinity column purification; matrix QC samples within certified ranges

Absolute Structural Stability vs. H/D Exchange

During sample extraction and LC-MS/MS analysis, protic solvents (such as water, methanol, and acetonitrile) are universally employed. Deuterated internal standards are inherently at risk of intermolecular hydrogen-deuterium (H/D) exchange and intramolecular scrambling in these environments, which alters the precursor mass and degrades the accuracy of the internal standard calibration. Because Zearalenone 13C18 incorporates the heavy isotope directly into its rigid carbon skeleton, it is 100% immune to isotopic exchange or scrambling, maintaining a stable +18 Da mass shift (m/z 335.2 for [M-H]-) throughout aggressive extraction protocols [1].

Evidence DimensionIsotopic Stability in Protic Solvents
Target Compound Data100% stable (No isotopic exchange)
Comparator Or BaselineSusceptible to H/D exchange and scrambling (Deuterated standards)
Quantified DifferenceComplete elimination of mass-shift degradation during extraction
ConditionsLiquid-liquid extraction and LC-MS/MS in protic mobile phases

Buyers can rely on 13C18 standards for multi-day batch analyses and complex extractions without fear of standard degradation or signal loss.

CRM certification by ID-LC-MS/MS
Reported
Certified zearalenone 153.6 ± 8.0 µg/kg in corn flour CRM; homogeneity RSD 2.2%–5.7%
Supports metrological traceability for reference measurement procedures
KRISS 108-01-002; stability confirmed up to 12 months at −70°C
Human serum matrix validation
Reported
Recovery 91.6%–119.5%; intra-/inter-day RSD <8%
LOD 0.02–0.06 ng/mL LOQ 0.1–0.2 ng/mL 96 samples / 24 h
Supports research biomonitoring method validation in human serum matrix
Off-line 96-well µElution SPE; 6-min UPLC-MS/MS run; five metabolites resolved
Certified isotopic purity
Reported
98% uniform 13C enrichment; certified with uncertainty under ISO 17034 / ISO/IEC 17025
Documented isotopic purity supports auditable quality assurance for isotope dilution calculations
CoA with LC-MS/MS validation data provided; tested by external reference laboratories

ISO/IEC 17025 Accredited Food and Feed Testing

Due to its ability to perfectly correct for severe matrix effects without retention time shifts, Zearalenone 13C18 is the standard of choice for high-throughput commercial laboratories testing corn, wheat, peanut butter, and complex animal feeds via LC-MS/MS [1].

Development of Certified Reference Materials (CRMs)

The absolute isotopic stability and +18 Da mass shift of Zearalenone 13C18 make it an essential metrological tool for national metrology institutes and commercial suppliers developing matrix-matched CRMs (e.g., corn flour CRMs) using isotope-dilution mass spectrometry (ID-LC-MS/MS)[1].

Human Biomonitoring and Exposome Studies

In clinical and toxicological studies analyzing trace levels of mycotoxins in complex biological fluids like breast milk or urine, Zearalenone 13C18 provides the necessary analytical rigor to compensate for extreme biological matrix variability and ensure accurate exposure assessments [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Reference material development studies
Isotopic purity and certification context
ID-LC-MS/MS traceability review
Food-and-feed residue testing
Method accuracy and precision profile
Recovery and LOQ endpoint review
Human serum research matrix studies
Bioanalytical validation context
LLOQ and reproducibility in target matrix
Multi-mycotoxin LC-MS/MS method development
Co-elution and matrix-effect control
Ion suppression/exposure context review

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.20711083 Da

Monoisotopic Mass

336.20711083 Da

Heavy Atom Count

23

Wikipedia

(3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione

Explore Compound Types